1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride
Overview
Description
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a butan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with butan-1-amine to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylalkylamines.
Scientific Research Applications
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antidepressants and antipsychotics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of phenylalkylamines with biological targets such as receptors and enzymes.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, in the context of medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride
- 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine hydrochloride
- 1-(2-Chloro-3-methoxyphenyl)pentan-1-amine hydrochloride
Uniqueness
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyl chain. These structural features influence its chemical reactivity and biological activity, making it distinct from other phenylalkylamines.
Properties
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12;/h4,6-7,9H,3,5,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXIWCHVPPBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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